2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound features a pyrazolo[1,5-a]pyrimidine core with various substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 5-amino-3-phenylpyrazole with 2-methyl-3-oxobutanoate under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core. Subsequent alkylation with 2-methylpropyl bromide and propyl bromide under basic conditions yields the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazolo[1,5-a]pyrimidine core are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
- N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives
Uniqueness
2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency towards its molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4/c1-5-9-17-12-18(21-13-14(2)3)24-20(22-17)19(15(4)23-24)16-10-7-6-8-11-16/h6-8,10-12,14,21H,5,9,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBSXHDESBUISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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